

Check Availability & Pricing

# Reasons for the discontinuation of Galeterone ARMOR3-SV clinical trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Galeterone |           |
| Cat. No.:            | B1683757   | Get Quote |

## Galeterone ARMOR3-SV Clinical Trial: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the Phase 3 ARMOR3-SV clinical trial for **Galeterone**.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the ARMOR3-SV clinical trial?

The ARMOR3-SV trial was discontinued following a recommendation from the independent Data Monitoring Committee (DMC)[1][2][3]. The DMC concluded after a review of safety and efficacy data that the trial was unlikely to meet its primary endpoint[1][2][3]. This is also referred to as a futility analysis.

Q2: Was the discontinuation of the ARMOR3-SV trial related to safety concerns with **Galeterone**?

No, the discontinuation of the trial was not due to any safety concerns with **Galeterone**[1][2]. The DMC explicitly stated that no new safety signals were observed[4].

Q3: What was the primary endpoint of the ARMOR3-SV trial?



The primary endpoint was radiographic progression-free survival (rPFS)[2][4][5]. The trial was designed to compare the efficacy of **Galeterone** against Enzalutamide in treatment-naïve metastatic castration-resistant prostate cancer (mCRPC) patients whose prostate tumors expressed the AR-V7 splice variant[1][2][3].

Q4: What is the significance of the AR-V7 splice variant in this clinical trial?

The androgen receptor (AR) splice variant-7 (AR-V7) is a truncated form of the AR that lacks the ligand-binding domain, making it constitutively active[5][6]. The presence of AR-V7 is associated with resistance to therapies like Enzalutamide and Abiraterone, which target the AR ligand-binding domain[5]. **Galeterone**'s unique mechanism of inducing androgen receptor degradation was hypothesized to be effective against AR-V7 positive tumors[7][8]. ARMOR3-SV was the first pivotal trial to prospectively select for this patient population[1][2].

Q5: What was **Galeterone**'s proposed mechanism of action?

**Galeterone** was designed to have a triple mechanism of action:

- Androgen receptor antagonist: It directly blocks the androgen receptor[9][10][11].
- CYP17 lyase inhibitor: It inhibits the CYP17 enzyme, which is crucial for androgen biosynthesis, thereby reducing androgen production[9][10][11].
- Androgen receptor degradation: It promotes the degradation of the androgen receptor, including the AR-V7 splice variant[7][8][11].

### **Quantitative Data Summary**

At the time of the trial's discontinuation, the following data was available from the 38 randomized patients.

Table 1: Patient Disposition and Baseline Characteristics

| Characteristic      | Galeterone (n=19) | Enzalutamide (n=19) |
|---------------------|-------------------|---------------------|
| Randomized Patients | 19                | 19                  |



Data derived from an abstract presented at the 2017 ASCO Annual Meeting. Baseline characteristics were reported as balanced between the two arms.[4]

Table 2: Efficacy Outcomes at Study Closure

| Outcome                                  | Galeterone (n=19) | Enzalutamide (n=19) |
|------------------------------------------|-------------------|---------------------|
| Median Time on Therapy                   | 2.0 months        | 2.8 months          |
| Median Time to PSA Progression           | 3.9 months        | 3.8 months          |
| PSA50 Response Rate (evaluable patients) | 13% (2/16)        | 42% (8/19)          |

Data derived from an abstract presented at the 2017 ASCO Annual Meeting.[4]

### **Experimental Protocols**

ARMOR3-SV Trial Design

The ARMOR3-SV study was a Phase 3, randomized, open-label, multicenter trial[5][12].

- Patient Population: Men with metastatic castration-resistant prostate cancer (mCRPC) who
  were treatment-naïve for mCRPC and whose circulating tumor cells (CTCs) were positive for
  the AR-V7 splice variant mRNA[5][13].
- Screening: A total of 953 patients were screened for AR-V7, with 73 (8%) testing positive[4].
- Randomization: AR-V7 positive patients were randomized 1:1 to receive either Galeterone or Enzalutamide[4][5].
- Treatment Arms:
  - Galeterone: 2550 mg administered orally once daily[5].
  - Enzalutamide: 160 mg administered orally once daily[5].



- Primary Endpoint: Radiographic progression-free survival (rPFS), assessed by blinded independent central review[2][4][5].
- Secondary Endpoints: Included overall survival, time to next anticancer therapy, and time to first symptomatic skeletal event[5].

#### AR-V7 Detection Assay

The trial utilized a clinical trial assay developed by QIAGEN to detect the AR-V7 splice variant in circulating tumor cells (CTCs)[2][4].

#### **Visualizations**



Click to download full resolution via product page

Caption: Galeterone's Triple Mechanism of Action.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. bionews.com [bionews.com]



- 2. Tokai Pharma to Terminate ARMOR3-SV Clinical Trial, Shares Tank BioSpace [biospace.com]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Galeterone Wikipedia [en.wikipedia.org]
- 10. Facebook [cancer.gov]
- 11. What is Galeterone used for? [synapse.patsnap.com]
- 12. Randomized, open-label, multicenter, controlled study of galeterone vs enzalutamide in men with metastatic castration-resistant prostate cancer (mCRPC) expressing AR-V7 splice variant (ARMOR3-SV). ASCO [asco.org]
- 13. ARMOR3-SV: A Phase 3, Randomized, Open-Label, Multi-Center, Controlled Study of Galeterone Compared to Enzalutamide in Men Expressing Androgen Receptor Splice Variant-7 mRNA (AR-V7) Metastatic (MI) Castrate Resistant Prostate Cancer CRPC) | Dana-Farber Cancer Institute [dana-farber.org]
- To cite this document: BenchChem. [Reasons for the discontinuation of Galeterone ARMOR3-SV clinical trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683757#reasons-for-the-discontinuation-of-galeterone-armor3-sv-clinical-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com